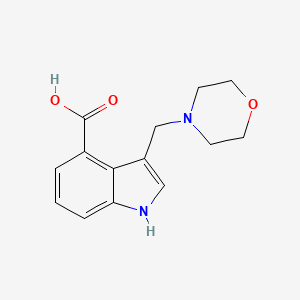

3-(morpholinomethyl)-1H-indole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-14(18)11-2-1-3-12-13(11)10(8-15-12)9-16-4-6-19-7-5-16/h1-3,8,15H,4-7,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOBKILZDGEXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC3=CC=CC(=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Indole Synthesis

- Indole-4-carboxylic acid derivatives are commonly synthesized via Fischer indolization of aryl hydrazines with ethyl pyruvate, producing ethyl 1H-indole-2-carboxylates, which can be further functionalized at the 3-position.

- For 1H-indole-4-carboxylic acid specifically, similar synthetic routes apply, often involving ester intermediates.

Mannich Reaction Conditions

The Mannich reaction for introducing the morpholinomethyl group typically follows these conditions:

| Parameter | Details |

|---|---|

| Indole substrate | Ethyl 1H-indole-4-carboxylate or related esters |

| Formaldehyde | Aqueous solution (e.g., 22%) |

| Morpholine | Secondary amine source |

| Solvent | 1,4-Dioxane, acetonitrile, ethanol, or DMF |

| Temperature | Reflux (varies 60–110 °C, optimized at reflux) |

| Reaction time | 5–12 hours depending on substrate and solvent |

| Work-up | Solvent evaporation, aqueous extraction, drying |

| Purification | Crystallization from n-hexane:ethyl acetate (95:5) |

An optimized procedure from recent studies shows that refluxing the indole ester with morpholine and formaldehyde in 1,4-dioxane for about 5 hours yields the 3-(morpholinomethyl) derivative efficiently.

Hydrolysis to Carboxylic Acid

- During the Mannich reaction, the reaction medium can be sufficiently basic to hydrolyze ester groups to the free carboxylic acid.

- Alternatively, post-reaction hydrolysis under mild acidic or basic conditions can convert the ester to the corresponding carboxylic acid.

Reaction Mechanism Insights

- The Mannich reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and morpholine.

- The nucleophilic 3-position of the indole attacks this intermediate, forming the 3-(morpholinomethyl) substituent.

- The reaction is regioselective for the 3-position due to the electron-rich nature of the indole ring.

Representative Experimental Data

Analytical and Spectral Confirmation

- The structures of synthesized compounds are confirmed by NMR spectroscopy (¹H and ¹³C NMR), showing characteristic signals for the morpholinomethyl group and indole protons.

- Typical ¹H NMR signals for morpholine protons appear as multiplets around 3.0–4.0 ppm.

- Carboxylic acid protons appear as broad singlets near 10–12 ppm.

- Additional confirmation is obtained via mass spectrometry and elemental analysis .

Summary and Research Findings

- The Mannich reaction is the most effective and widely used method for preparing this compound derivatives.

- Reaction optimization shows that refluxing in 1,4-dioxane with aqueous formaldehyde and morpholine for 5 hours yields high purity products.

- The reaction medium can facilitate ester hydrolysis, simplifying the conversion to the free acid.

- Microwave-assisted methods have been reported to accelerate similar Mannich reactions on related indole derivatives, although specific data on the 4-carboxylic acid position are limited.

- The synthetic approach is versatile, allowing substitution variations on the indole ring without significant impact on the Mannich reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(morpholinomethyl)-1H-indole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of approximately 260.29 g/mol. It features an indole ring, which is a common structural motif in many biologically active compounds, alongside a morpholinomethyl group at the 3-position and a carboxylic acid group at the 4-position. The presence of these functional groups enhances its solubility and interaction with biological targets, which is crucial for its pharmacological profile.

Biological Activities

Research indicates that 3-(morpholinomethyl)-1H-indole-4-carboxylic acid exhibits several important biological activities:

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study highlighted its enzyme inhibition capabilities, demonstrating significant activity against tyrosinase, which is crucial for melanin production and has implications in skin cancer treatments.

- Molecular docking studies have shown that this compound can effectively bind to target enzymes, providing insights into its mechanism of action and supporting further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(morpholinomethyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The morpholine ring and indole core can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications at the 3-Position

The 3-position of the indole core is a critical site for functionalization. Below is a comparative analysis of substituents and their impacts:

Table 1: Key Structural and Physicochemical Comparisons

*Calculated from molecular formulas.

Key Observations:

- Morpholinomethyl vs. Dimethylaminomethyl: The morpholine ring (cyclic ether-amine) offers better water solubility compared to the linear dimethylamine group in the hydrochloride derivative. Morpholine’s rigidity may also reduce metabolic degradation .

- Carboxymethyl vs. Morpholinomethyl: The carboxymethyl group introduces a second carboxylic acid, lowering the pKa and increasing ionic interactions. However, this may reduce membrane permeability compared to the morpholine derivative .

Functional Group Modifications at the 4-Position

The 4-position carboxylic acid is often modified to esters or hydrazides for specific applications:

Key Observations:

- Carboxylic Acid (-COOH) : Essential for hydrogen bonding in receptor-ligand interactions. The free acid form is critical for crystallography (e.g., SHELX refinements, ) .

- Ester Derivatives (-COOR) : Improve cell membrane penetration but require hydrolysis in vivo to activate the -COOH group .

- Hydrazide (-CONHNH₂) : Enables cyclization reactions to form heterocycles like triazoles, which exhibit antimicrobial properties .

Biological Activity

3-(Morpholinomethyl)-1H-indole-4-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer and metabolic disease therapies. Its unique structure, comprising an indole ring substituted with a morpholinomethyl group and a carboxylic acid, contributes to its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆N₂O₃, with a molecular weight of approximately 260.29 g/mol. The compound features:

- Indole Ring : A common motif in many biologically active compounds.

- Morpholinomethyl Group : Enhances solubility and potential interactions with biological targets.

- Carboxylic Acid Group : Participates in various chemical reactions that can modify the compound for improved efficacy.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit tumor growth in various cancer models. For instance, studies have demonstrated its effectiveness against melanoma and other cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Summary

| Cancer Type | Model Used | IC50 (µM) | Reference |

|---|---|---|---|

| Melanoma | A375 cells | 5.2 | |

| Colon Cancer | HCT116 cells | 3.8 | |

| Breast Cancer | MCF-7 cells | 4.5 |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Notably, it has demonstrated inhibitory effects on:

- Tyrosinase : Involved in melanin production, suggesting potential applications in skin-related disorders.

- α-Glucosidase : Linked to glucose metabolism, indicating possible use in diabetes management.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Tyrosinase | Competitive inhibition | 6.0 | |

| α-Glucosidase | Non-competitive | 8.5 |

The biological activity of this compound is hypothesized to involve multiple pathways:

- Binding Affinity : Molecular docking studies suggest strong binding interactions with target proteins involved in cancer progression and metabolic pathways.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Modulation : It may interfere with cell cycle regulation, particularly at the G1/S phase transition.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- A study published in MDPI illustrated that derivatives of indole compounds similar to this compound showed enhanced antitumor activity when modified at specific positions on the indole ring .

- Another investigation highlighted its role as a fragment-based inhibitor against bacterial enzymes, showcasing its versatility beyond oncology applications .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(morpholinomethyl)-1H-indole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of indole-4-carboxylic acid derivatives typically involves multi-step reactions. For example, indole ester intermediates (e.g., ethyl 1H-indole-4-carboxylate) can be synthesized via esterification of the parent acid using ethanol and sulfuric acid under reflux . The morpholinomethyl group may be introduced via nucleophilic substitution or coupling reactions. Optimization includes solvent selection (e.g., PEG-400/DMF mixtures for improved solubility ), catalyst choice (e.g., CuI for click chemistry ), and purification via column chromatography or recrystallization . Reaction monitoring using TLC and spectroscopic validation (NMR, HRMS) is critical .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : To identify proton environments (e.g., indole NH at δ ~10 ppm, morpholine methylene protons at δ ~3.5–4.0 ppm) and carbon backbone .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peaks with <5 ppm error) .

- IR spectroscopy : To detect functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and morpholine (C-O-C stretch ~1100 cm⁻¹) .

Cross-validation with synthetic intermediates (e.g., hydrazides, esters) is recommended .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the biological activity of this compound in kinase inhibition assays?

- Methodological Answer :

- Kinase activity assays : Use recombinant Syk or related kinases in in vitro tyrosine kinase assays with ATP/peptide substrates. Measure inhibition via luminescence/fluorescence (e.g., IC50 determination) .

- Cell-based assays : Employ mast cells (e.g., RBL-2H3 or BMMCs) to assess degranulation (β-hexosaminidase release) and cytokine secretion (ELISA for IL-4, TNF-α) . Pre-treat cells with the compound and stimulate with IgE/antigen to mimic allergic responses .

- Western blotting : Analyze downstream signaling proteins (e.g., LAT, PLCγ1, MAPK phosphorylation) to confirm pathway modulation .

Q. How should researchers resolve discrepancies in phosphorylation data when studying signaling pathways modulated by this compound?

- Methodological Answer : If the compound inhibits downstream effectors (e.g., LAT, PLCγ1) but not upstream kinases (e.g., Syk phosphorylation remains unchanged), consider:

- Direct kinase inhibition : Perform in vitro kinase assays to test if the compound binds Syk’s active site without affecting autophosphorylation .

- Off-target effects : Use kinase profiling panels to rule out interactions with unrelated kinases .

- Time-course experiments : Determine if inhibition is time-dependent (e.g., delayed downstream effects due to metabolite formation) .

Q. What in vivo models are suitable for testing the therapeutic potential of this compound in IgE-mediated allergic diseases?

- Methodological Answer :

- Passive cutaneous anaphylaxis (PCA) : Sensitize mice with IgE antibodies, administer the compound orally, and measure Evans blue leakage post-antigen challenge .

- Histological analysis : Evaluate mast cell infiltration and degranulation in tissue sections (e.g., toluidine blue staining) .

- Dose-response studies : Establish ED50 values and compare efficacy to standard therapies (e.g., cetirizine) .

Data Analysis and Optimization

Q. How can researchers optimize the solubility and stability of this compound for in vivo studies?

- Methodological Answer :

- Solubility screening : Test solvents (e.g., DMSO, cyclodextrins) and pH adjustments (carboxylic acid deprotonation at pH >4.09) .

- Stability assays : Incubate the compound in simulated biological fluids (e.g., plasma, PBS) and analyze degradation via HPLC .

- Formulation : Develop liposomal or nanoparticle carriers to enhance bioavailability .

Q. What computational tools are useful for predicting the binding interactions of this compound with Syk kinase?

- Methodological Answer :

- Molecular docking : Use Syk crystal structures (PDB ID: 3FQE) to model compound binding in the ATP pocket .

- MD simulations : Assess binding stability and key interactions (e.g., hydrogen bonds with Lys402, hydrophobic contacts) .

- QSAR models : Correlate structural features (e.g., morpholinomethyl substitution) with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.